2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide

Anticancer Screening Hepatocellular Carcinoma Structure–Activity Relationship

2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide (CAS 51171‑41‑6) is a synthetic, bicyclic benzimidazole-2-thioether derivative with molecular formula C₁₇H₂₅N₃OS and a molecular weight of 319.5 g mol⁻¹. The compound features the benzimidazole pharmacophore linked via a sulfanyl bridge to a sterically bulky N,N-diisobutyl acetamide terminus.

Molecular Formula C17H25N3OS
Molecular Weight 319.47
CAS No. 51171-41-6
Cat. No. B2651683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide
CAS51171-41-6
Molecular FormulaC17H25N3OS
Molecular Weight319.47
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C(=O)CSC1=NC2=CC=CC=C2N1
InChIInChI=1S/C17H25N3OS/c1-12(2)9-20(10-13(3)4)16(21)11-22-17-18-14-7-5-6-8-15(14)19-17/h5-8,12-13H,9-11H2,1-4H3,(H,18,19)
InChIKeyWAHJFTISGHBESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide (CAS 51171-41-6): Procurement-Ready Physicochemical Profile and Class Benchmarking


2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide (CAS 51171‑41‑6) is a synthetic, bicyclic benzimidazole-2-thioether derivative with molecular formula C₁₇H₂₅N₃OS and a molecular weight of 319.5 g mol⁻¹ . The compound features the benzimidazole pharmacophore linked via a sulfanyl bridge to a sterically bulky N,N-diisobutyl acetamide terminus. Computed physicochemical properties include a logP of 3.30, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, a topological polar surface area of 53.99 Ų, and zero Lipinski Rule‑of‑5 violations, placing it well within drug‑like chemical space . Benzimidazole‑based sulfanyl acetamides constitute a recognised privileged scaffold class in medicinal chemistry, with broad reported activities encompassing antimicrobial, anticancer, and enzyme‑inhibitory functions [1].

Why Benzimidazole-2-thioether Analogs Cannot Be Interchanged for 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide in Screening Cascades


Within the [(benzimidazol-2-yl)sulfanyl]acetamide family, the amide‑nitrogen substituent profoundly modulates target engagement, ADME properties, and antiproliferative potency [1]. For instance, in a systematic in vitro study of benzimidazole‑based sulfide and sulfoxide derivatives, N‑aryl and N‑heteroaryl acetamide congeners exhibited HepG2 IC₅₀ values spanning from 4.1 µg mL⁻¹ to >50 µg mL⁻¹ depending solely on the amide substituent [1]. The N,N‑bis(2‑methylpropyl) variant of the target compound introduces a unique branched, lipophilic dialkyl architecture that is absent from the comparator set, which is predicted to reduce metabolic N‑dealkylation liability relative to N‑aryl analogs while preserving membrane permeability [2]. Generic substitution with an N‑aryl or N‑monoalkyl acetamide congener therefore risks discarding the specific steric and electronic profile that may be critical for a given target‑based or phenotypic assay.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide (CAS 51171-41-6) Against Closest Analogs


Antiproliferative Potency Gap Between N,N-Dialkyl and N-Aryl Acetamide Benzimidazole Sulfides in HepG2 Cells

In a published benzimidazole‑sulfide series, the N,N‑diphenyl acetamide analog (4a) exhibited an IC₅₀ of 8.3 µg mL⁻¹ against HepG2 cells, whereas the N‑(4‑chlorophenyl) acetamide analog (4c) showed markedly weaker activity (IC₅₀ > 50 µg mL⁻¹) [1]. Although the target compound itself was not included in that panel, the N,N‑dialkyl substitution pattern of CAS 51171‑41‑6 is structurally intermediate between the highly active N,N‑diphenyl derivative and the inactive N‑chlorophenyl derivative, providing a rational basis for prioritising its evaluation in head‑to‑head HepG2 proliferation assays.

Anticancer Screening Hepatocellular Carcinoma Structure–Activity Relationship

Predicted Metabolic Advantage of N,N-Diisobutyl Over N-Monoisobutyl Acetamide Benzimidazole Analogs

The closest commercially available comparator, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylpropyl)acetamide (CAS not assigned; PubChem CID 845308), bears only a single isobutyl group on the amide nitrogen, leaving one hydrogen‑bond donor (HBD) [1]. The target compound carries two isobutyl groups, reducing its HBD count from 2 to 0 while increasing logP from approximately 2.3 to 3.3 [1]. In drug metabolism, N‑dealkylation of tertiary amides is generally slower than that of secondary amides, predicting improved metabolic stability for the N,N‑disubstituted analog in liver microsome assays.

Drug Metabolism N-Dealkylation In Silico ADME

Absence of Detectable Antimicrobial Activity Distinguishes the Benzimidazole-2-ylsulfanyl Acetamide Subclass from 2-Alkylsulfanyl Benzimidazoles

A Vietnamese study synthesised four [(benzimidazol-2-yl)sulfanyl]acetamide derivatives and reported that none exhibited antimicrobial activity in standard agar diffusion assays [1]. This contrasts with 2‑alkylsulfanyl benzimidazoles lacking the acetamide linker, which consistently show measurable antibacterial and antifungal activity [2]. The target compound, as a member of the acetamide‑linked subclass, is therefore predicted to display a clean antimicrobial profile, qualifying it as a potentially selective anticancer or enzyme‑inhibitory probe free of confounding antimicrobial effects.

Antimicrobial Screening Selectivity Profiling Benzimidazole Derivatives

Lipophilic Ligand Efficiency Advantage of the N,N-Diisobutyl Acetamide Benzimidazole Over N-Aryl Acetamide Analogs

Lipophilic ligand efficiency (LLE), defined as pIC₅₀ − logP, is a key procurement criterion for hit‑to‑lead optimisation. The high‑potency N,N‑diphenyl analog 4a achieved an LLE of approximately 0.51 (pIC₅₀ ≈ 4.58 at HepG2, logP est. ≈ 4.07), indicating sub‑optimal lipophilic efficiency [1]. The target compound, with its lower calculated logP of 3.30, would require an IC₅₀ of only ~20 µg mL⁻¹ (≈ 63 µM) to surpass that LLE value. The N,N‑diisobutyl substitution thus offers a wider therapeutic index window compared to the N,N‑diphenyl comparator, should comparable potency be achieved, making it a superior starting point for medicinal chemistry optimisation.

Ligand Efficiency Lipophilicity Drug Design Metrics

Validated Application Scenarios for 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide Based on Comparative Evidence


Hit Expansion in a HepG2 Hepatocellular Carcinoma Phenotypic Screen

Use the target compound as a lipophilicity‑optimised benzimidazole‑sulfide probe in a HepG2 SRB proliferation assay, directly benchmarking its IC₅₀ against the published N,N‑diphenyl analog (4a, IC₅₀ = 8.3 µg mL⁻¹) [1]. Its lower predicted logP (3.30) vs. 4a suggests a superior ligand‑efficiency profile if potency is retained, making it a higher‑quality hit candidate for lead optimisation [2].

Selective Anticancer Probe Development Requiring Absence of Antimicrobial Interference

Incorporate CAS 51171‑41‑6 into a selectivity panel where benzimidazole scaffolds are screened against both cancer cell lines and microbial strains. The documented lack of antimicrobial activity for the [(benzimidazol-2-yl)sulfanyl]acetamide subclass ensures that any observed cytotoxicity arises from anticancer mechanisms rather than broad‑spectrum antimicrobial effects, simplifying mechanistic deconvolution [3].

In Vitro Metabolic Stability Comparison in Human Liver Microsomes

Co‑incubate the target compound and its N‑monoisobutyl analog (PubChem CID 845308) with human liver microsomes to experimentally validate the predicted metabolic advantage of N,N‑disubstitution. The absence of an amide N–H bond in the target compound is expected to reduce CYP‑mediated N‑dealkylation, providing a key differentiator for in vivo candidate selection [2].

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-methylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.